Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate
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Overview
Description
Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H6ClNaO4S and a molecular weight of 256.64 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-(methoxycarbonyl)benzoic acid. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Scientific Research Applications
Chemistry: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities and as a building block in the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .
Comparison with Similar Compounds
2-Chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but lacks the sulfonate group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom instead of a sulfonate group.
Uniqueness: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant case studies and research findings.
Structural Characteristics
This compound features a sulfonate group attached to a chlorinated aromatic ring, specifically a methoxycarbonyl substituent on the benzene. Its molecular formula is C9H8ClNaO3S, with a molecular weight of approximately 256.64 g/mol. The compound's unique structure positions it for various chemical reactions, particularly in organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps that ensure high yields and purity. These steps may include:
- Chlorination : Introduction of the chlorine atom to the benzene ring.
- Methoxycarbonylation : Addition of the methoxycarbonyl group.
- Sulfination : Formation of the sulfonate group.
These reactions are often optimized using conditions such as controlled temperature and pH levels to enhance yield and minimize by-products.
Antimicrobial Properties
Organosulfur compounds, including this compound, are known for their antimicrobial properties . Research indicates that similar compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes. For instance, studies have shown that related sulfinates exhibit significant activity against pathogenic microorganisms, suggesting potential applications in pharmaceuticals and agriculture.
Anticancer Potential
The structural features of this compound may also endow it with anticancer properties . Compounds with similar functionalities have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell cycle progression
- Induction of oxidative stress
- Activation of apoptotic pathways
Research into structurally analogous compounds has demonstrated their effectiveness against various cancer cell lines, warranting further investigation into this compound's potential in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | Similar methoxycarbonyl and chlorinated structure | Different substitution pattern on the benzene ring |
Sodium benzenesulfonate | Simpler structure without additional substituents | Commonly used as a reagent but lacks unique properties |
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate | Contains similar functional groups but differs in position | Variations in reactivity based on substitution position |
This table highlights how variations in substitution can influence biological activity, emphasizing the need for targeted research on this compound.
Case Studies and Research Findings
Recent studies have explored the biological activities of related organosulfur compounds, providing insights that can be extrapolated to this compound:
- Antimicrobial Activity : A study demonstrated that organosulfur compounds can effectively inhibit biofilm formation in pathogenic bacteria, suggesting that this compound may possess similar capabilities .
- Anticancer Mechanisms : Research on other sulfonated aromatic compounds revealed their ability to modulate key signaling pathways involved in cancer progression, indicating a potential mechanism through which this compound could exert anticancer effects .
- Pharmacological Studies : Investigations into the pharmacodynamics of structurally related compounds have shown promising results in animal models, highlighting the need for further exploration into the safety and efficacy profile of this compound .
Properties
Molecular Formula |
C8H6ClNaO4S |
---|---|
Molecular Weight |
256.64 g/mol |
IUPAC Name |
sodium;2-chloro-4-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-7(14(11)12)6(9)4-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GDTRGSQVJLNRKC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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